KAD-1229-d8 Calcium Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KAD-1229-d8 Calcium Hydrate, also known as Mitiglinide-d8 calcium hydrate, is a deuterium-labeled version of Mitiglinide calcium hydrate . It is an insulinotropic agent and an ATP-sensitive K+ (KATP) channel antagonist . It is highly specific to the Kir6.2/SUR1 complex, which is the pancreatic beta-cell KATP channel .
Molecular Structure Analysis
The molecular formula of this compound is C19H19D8NO4•1/2Ca . The molecular weight is 361.51 . The SMILES representation of its structure is [H][C@@]12C@@(C(O)=O)C([2H])([2H])C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=O)C2)([H])CCCC1.O .Aplicaciones Científicas De Investigación
Insulinotropic Action
KAD-1229-d8 Calcium Hydrate, also known as calcium (2S)-2-benzyl-3-(cis-hexahydro-2-isoindolinyl-carbonyl) propionate dihydrate, has been extensively studied for its insulinotropic action. It stimulates insulin secretion in rat pancreatic cells and perfused pancreas in a concentration-dependent manner, indicating its potential in managing blood glucose levels. This action is similar to sulfonylurea compounds, despite KAD-1229's non-sulfonylurea structure. It acts on ATP-sensitive K+ channels in pancreatic B-cells, a critical pathway in insulin secretion (Ohnota et al., 1995).
Ionophoretic Properties
Studies have demonstrated that KAD-1229 possesses calcium ionophoretic activity, indicating its ability to modulate cationic fluxes in pancreatic islet cells. This property contributes to its insulinotropic action and is integral to its role in altering cellular processes associated with diabetes management (Malaisse et al., 1995).
Impact on Glucose Metabolism
KAD-1229 impacts liver metabolism by increasing L-lactate production and inhibiting gluconeogenesis in isolated rat hepatocytes. These effects are accompanied by an increase in cellular content of fructose-2,6-bisphosphate, suggesting that KAD-1229's action extends beyond pancreatic effects and involves significant hepatic interactions (Nakashima et al., 1996).
Structural and Conformational Analysis
The structure of KAD-1229, particularly its calcium complexes, has been analyzed to understand its mechanism of action. The conformation and hydrophobic energy of KAD-1229 play a crucial role in its hypoglycemic activity, highlighting the importance of its molecular structure in its pharmacological effects (Lins et al., 1995).
Therapeutic Effects in Diabetic Models
KAD-1229 has shown positive effects in animal models of diabetes, particularly in improving post-prandial hyperglycemia and diabetic complications. It demonstrates a rapid and short-acting insulinotropic effect, which is beneficial for controlling postprandial plasma glucose levels in non-insulin-dependent diabetes mellitus (NIDDM) rats (Ohnota et al., 1996).
Mechanism of Action in Cell Lines
Studies have investigated KAD-1229's mechanism of action in pancreatic beta-cell lines, confirming its ability to bind to sulfonylurea receptors and inhibit ATP-sensitive K+ channels. This inhibition results in plasma membrane depolarization and subsequent insulin secretion (Mogami et al., 1994).
Mecanismo De Acción
Mitiglinide-d8 Calcium Hydrate stimulates insulin secretion by binding to and blocking ATP-sensitive K+ (KATP) channels in pancreatic beta-cells . The closure of potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels. This high intracellular calcium subsequently triggers the exocytosis of insulin granules .
Propiedades
Número CAS |
1346603-13-1 |
---|---|
Fórmula molecular |
C19H27NO4 |
Peso molecular |
341.477 |
Nombre IUPAC |
(2R)-4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C19H25NO3.H2O/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);1H2/t15-,16+,17-;/m0./s1/i1D,2D,3D,6D,7D,10D2,17D; |
Clave InChI |
YBMPTCIINXDDNF-IGMUIECFSA-N |
SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O |
Sinónimos |
(S)-2-Benzyl-4-oxo-4-(cis-perhydroisoindol-2-yl)butyric Acid-d8 Calcium Salt Hydrate; Mitiglinide-d8 Calcium Hydrate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.